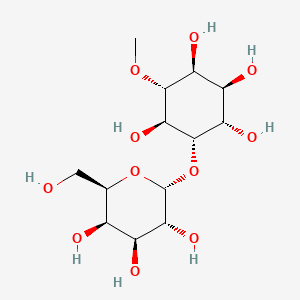

galactopinitol A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Galactopinitol A is a glycoside.

科学的研究の応用

Discovery and Isolation

Galactopinitol A was first identified in leguminous seeds, including soya beans, chickpeas, lentils, and beans. Researchers Schweizer, Horman, and Wursch (1978) in their study titled "Low molecular weight carbohydrates from leguminous seeds; a new disaccharide: Galactopinitol" isolated and proposed the name galactopinitol for this compound. They discussed its potential role in biosynthesis and its association with flatulence (Schweizer, Horman, & Wursch, 1978).

Biosynthesis and Transport

In the study "myo‐Inositol, D‐chiro‐Inositol, and D‐Pinitol Synthesis, Transport, and Galactoside Formation in Soybean Explants" by Gomes, Obendorf, and Horbowicz (2005), it was found that galactopinitol A accumulates during seed maturation and desiccation in soybean plants. The study provided insights into the synthesis and transport of galactopinitol A in plants (Gomes, Obendorf, & Horbowicz, 2005).

Role in Seed Development

Chien, Lin, Juo, and Her (1996) identified a novel galactopinitol in Leucaena leucocephala seeds and studied its changes with other non-reducing sugars during seed development. Their research, titled "Occurrence of a novel galactopinitol and its changes with other non-reducing sugars during development of Leucaena laucocephala seeds," suggested a possible role of galactopinitol in desiccation tolerance of seeds (Chien, Lin, Juo, & Her, 1996).

Galactopinitol Synthesis Enzymes

Hoch, Peterbauer, and Richter (1999) in their study "Purification and characterization of stachyose synthase from lentil (Lens culinaris) seeds: galactopinitol and stachyose synthesis" explored the enzymes involved in the synthesis of galactopinitol A. They provided insights into the enzymatic synthesis and the role of stachyose synthase in the metabolism of galactosyl cyclitols in plant seeds (Hoch, Peterbauer, & Richter, 1999).

Galactopinitol in Soybean Seeds

Obendorf, Horbowicz, Dickerman, Brenac, and Smith (1998) analyzed the accumulation of galactopinitol A in soybean seeds, particularly in axis and cotyledon tissues. Their research, "Soluble Oligosaccharides and Galactosyl Cyclitols in Maturing Soybean Seeds In Planta and In Vitro," suggested a correlation between the accumulation of galactopinitol A and seed storability (Obendorf, Horbowicz, Dickerman, Brenac, & Smith, 1998).

Comparative Studies in Seed Development

Lahuta (2011) in the study "Biosynthesis of raffinose family oligosaccharides and galactosyl pinitols in developing and maturing seeds of winter vetch (Vicia vlllosa Roth.)" compared the accumulation of galactopinitol A with other α-D-galactosides during seed development. This study provided insights into the biosynthesis pathways and the role of galactopinitol A in seed maturation (Lahuta, 2011).

Soybean Galactinol Synthase Study

Obendorf, Odorcic, Ueda, Coseo, and Vassallo (2004) investigated the role of soybean galactinol synthase in forming galactopinitol A. Their study "Soybean galactinol synthase forms fagopyritol B1 but not galactopinitols" highlighted the enzyme's specificity and its influence on the accumulation of various soluble carbohydrates in soybean seeds (Obendorf, Odorcic, Ueda, Coseo, & Vassallo, 2004).

特性

CAS番号 |

64290-91-1 |

|---|---|

製品名 |

galactopinitol A |

分子式 |

C13H24O11 |

分子量 |

356.32 g/mol |

IUPAC名 |

(1S,2R,3S,4R,5S,6S)-4-methoxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,5-tetrol |

InChI |

InChI=1S/C13H24O11/c1-22-11-7(18)6(17)8(19)12(10(11)21)24-13-9(20)5(16)4(15)3(2-14)23-13/h3-21H,2H2,1H3/t3-,4+,5+,6-,7+,8+,9-,10+,11-,12+,13-/m1/s1 |

InChIキー |

WFSVEMFCPALUBB-GDYURJOXSA-N |

異性体SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@@H]([C@H]1O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O |

SMILES |

COC1C(C(C(C(C1O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |

正規SMILES |

COC1C(C(C(C(C1O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |

同義語 |

galactopinitol A O-alpha-D-galactopyranosyl-(1-2)-4-O-methyl-D-chiro-inositol |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N-methylcarbamic acid tert-butyl ester](/img/structure/B1264990.png)

![2-[(2,6-Dichlorobenzoyl)oxy]-3-[2-(2,6-dichlorophenyl)-6-quinolyl]propanoic acid](/img/structure/B1264991.png)

![[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B1264994.png)

![N-[(3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]acetamide](/img/structure/B1264996.png)

![N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]-2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1265000.png)